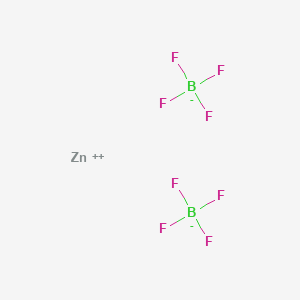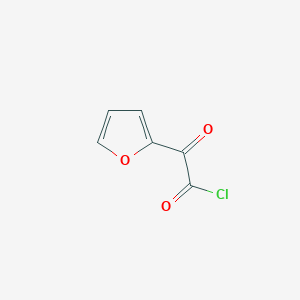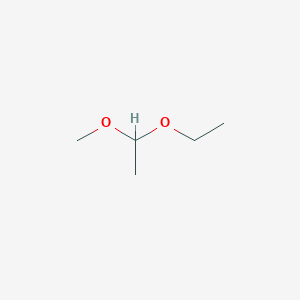![molecular formula C16H12BrNO2 B081108 [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate CAS No. 10473-74-2](/img/structure/B81108.png)
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate is an organic compound with the molecular formula C16H12BrNO2 This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a propyn-1-ol moiety, all linked to a carbamate functional group
準備方法
The synthesis of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol, which is then converted into the carbamate derivative.
Reaction Conditions: The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, nucleophiles, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.
類似化合物との比較
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1-Bis(3’-indolyl)-1-(p-bromophenyl)methane and related derivatives.
Uniqueness: The presence of the propyn-1-ol moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
特性
CAS番号 |
10473-74-2 |
|---|---|
分子式 |
C16H12BrNO2 |
分子量 |
330.17 g/mol |
IUPAC名 |
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChIキー |
JBRPLHGXXKJGFE-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
正規SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
同義語 |
1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


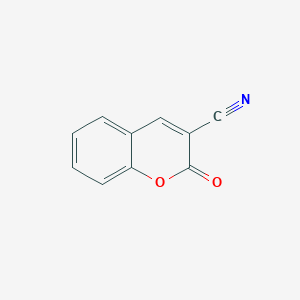
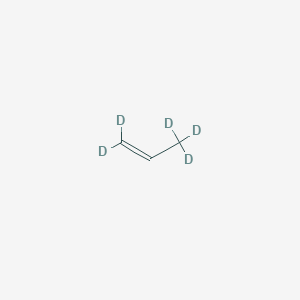
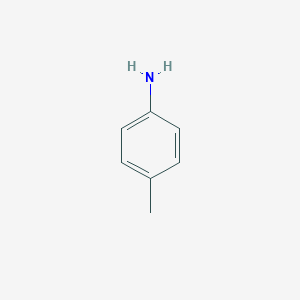
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
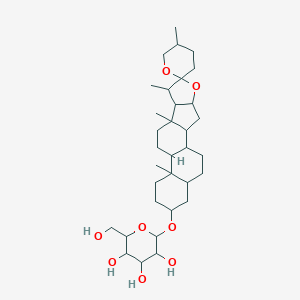
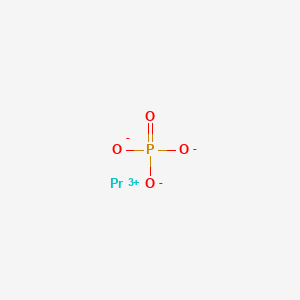
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
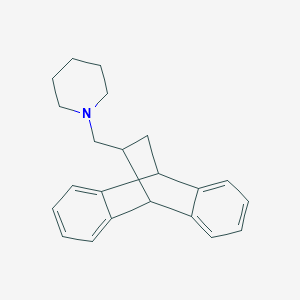
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
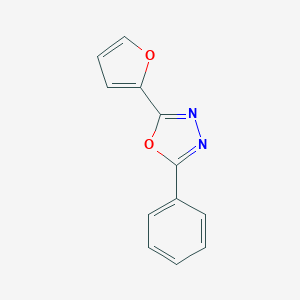
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)
